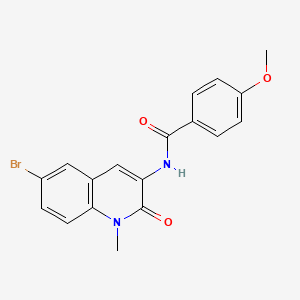![molecular formula C10H18O2 B11936826 2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol CAS No. 2005-76-7](/img/structure/B11936826.png)
2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol is a bicyclic alcohol compound with the molecular formula C10H18O2. This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which includes a hydroxymethyl group and two methyl groups attached to the bicyclic framework. This structure imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol typically involves the following steps:
Starting Material: The synthesis often begins with pinene, a naturally occurring monoterpene.
Oxidation: Pinene is oxidized to form pinene oxide.
Hydrolysis: The pinene oxide undergoes hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(Carboxymethyl)-6,6-dimethylbicyclo[3.1.1]heptane.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated derivatives and other substituted compounds.
科学研究应用
2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s bicyclic structure may also play a role in its binding affinity and specificity towards certain enzymes and receptors.
相似化合物的比较
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol: Similar bicyclic structure but with different functional groups.
Pinene: A precursor in the synthesis of 2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol.
Camphor: Another bicyclic compound with distinct chemical properties.
Uniqueness
This compound is unique due to its specific functional groups and bicyclic structure, which impart distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
2005-76-7 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-3-4-10(12,6-11)8(9)5-7/h7-8,11-12H,3-6H2,1-2H3 |
InChI 键 |
VXXAKGMRLUXFQH-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(C1C2)(CO)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)
![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)
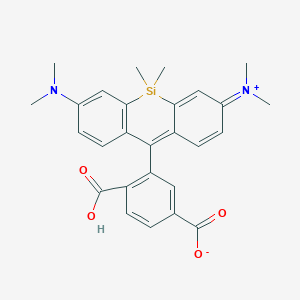

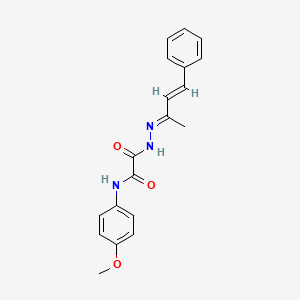
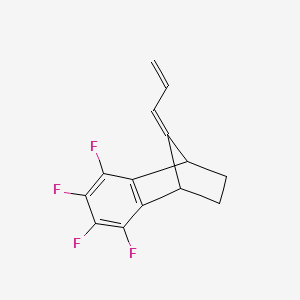

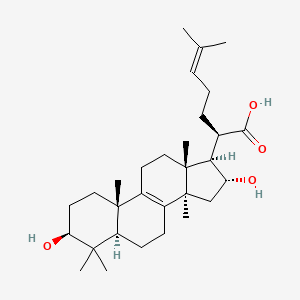

![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)

![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)
